1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with 4-nitrophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[(4-hydroxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine.
Reduction: Formation of 1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-nitrophenyl)piperazine
- 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
- 1-(2-chloro-4-nitrophenyl)piperazine
Uniqueness
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-13-16(3-8-19(15)25-2)14-20-9-11-21(12-10-20)17-4-6-18(7-5-17)22(23)24/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCIGKQRWYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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